molecular formula C25H22N6O2S2 B12142884 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12142884
M. Wt: 502.6 g/mol
InChI Key: TWWGLLACVSGAKJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of triazole, benzothiazole, and acetamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors

    Formation of Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the triazole ring using suitable reagents and catalysts.

    Coupling with Benzothiazole Derivative: The final step involves the coupling of the triazole derivative with the benzothiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or benzothiazole rings.

Scientific Research Applications

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has diverse applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their diverse biological activities.

    Benzothiazole Derivatives: Benzothiazole and its derivatives are widely studied for their antimicrobial and anticancer properties.

    Acetamide Derivatives: Acetamide-based compounds are explored for their potential as therapeutic agents.

Uniqueness

What sets 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide apart is the combination of these three moieties in a single molecule, providing a unique structural framework that can interact with multiple biological targets and exhibit a broad spectrum of activities.

Properties

Molecular Formula

C25H22N6O2S2

Molecular Weight

502.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H22N6O2S2/c1-15-6-11-20-21(12-15)35-24(28-20)16-7-9-18(10-8-16)27-22(32)14-34-25-30-29-23(31(25)26)17-4-3-5-19(13-17)33-2/h3-13H,14,26H2,1-2H3,(H,27,32)

InChI Key

TWWGLLACVSGAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)OC

Origin of Product

United States

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